4,4-Dimethyl-1-(3-methylphenyl)-1,4-dihydropyrimidine-2-thiol 4,4-Dimethyl-1-(3-methylphenyl)-1,4-dihydropyrimidine-2-thiol
Brand Name: Vulcanchem
CAS No.: 1142212-50-7
VCID: VC8051022
InChI: InChI=1S/C13H16N2S/c1-10-5-4-6-11(9-10)15-8-7-13(2,3)14-12(15)16/h4-9H,1-3H3,(H,14,16)
SMILES: CC1=CC(=CC=C1)N2C=CC(NC2=S)(C)C
Molecular Formula: C13H16N2S
Molecular Weight: 232.35 g/mol

4,4-Dimethyl-1-(3-methylphenyl)-1,4-dihydropyrimidine-2-thiol

CAS No.: 1142212-50-7

Cat. No.: VC8051022

Molecular Formula: C13H16N2S

Molecular Weight: 232.35 g/mol

* For research use only. Not for human or veterinary use.

4,4-Dimethyl-1-(3-methylphenyl)-1,4-dihydropyrimidine-2-thiol - 1142212-50-7

Specification

CAS No. 1142212-50-7
Molecular Formula C13H16N2S
Molecular Weight 232.35 g/mol
IUPAC Name 6,6-dimethyl-3-(3-methylphenyl)-1H-pyrimidine-2-thione
Standard InChI InChI=1S/C13H16N2S/c1-10-5-4-6-11(9-10)15-8-7-13(2,3)14-12(15)16/h4-9H,1-3H3,(H,14,16)
Standard InChI Key YHORUKGGDHDXQP-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)N2C=CC(NC2=S)(C)C
Canonical SMILES CC1=CC(=CC=C1)N2C=CC(NC2=S)(C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-(3-methylphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione, reflects its core structure:

  • A dihydropyrimidine ring with methyl groups at positions 4 and 4.

  • A 3-methylphenyl substituent at position 1.

  • A thione (-S) group at position 2 .

Its molecular formula is C₁₃H₁₆N₂S, with a molar mass of 232.34 g/mol . X-ray crystallography of analogous dihydropyrimidine-2-thiones reveals a planar pyrimidine ring with slight puckering due to steric effects from substituents . The thione group participates in hydrogen bonding, often forming cyclic dimers via N–H···S interactions, which stabilize the crystal lattice .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number1142212-50-7
Molecular FormulaC₁₃H₁₆N₂S
Molecular Weight232.34 g/mol
Hydrogen Bond Donors1 (thione group)
Hydrogen Bond Acceptors1 (thione group)

Synthesis and Optimization

Conventional Synthetic Routes

The compound is typically synthesized via a Biginelli-like condensation involving:

  • 3-Methylaniline as the aromatic amine.

  • β-Ketoester derivatives (e.g., acetylacetone) as the carbonyl component.

  • Thiourea as the sulfur source .

The reaction proceeds under acidic or solvent-free (neat) conditions, with yields ranging from 50–70% . Microwave-assisted methods have reduced reaction times from hours to minutes while maintaining comparable efficiency .

Mechanistic Insights

The mechanism involves:

  • Formation of an imine intermediate between the amine and carbonyl compound.

  • Cyclization facilitated by thiourea, leading to the dihydropyrimidine core.

  • Methyl group incorporation via alkylation or pre-functionalized reactants .

Physicochemical Properties

Solubility and Stability

The compound is lipophilic (logP ≈ 3.3), with limited aqueous solubility but high solubility in organic solvents like DMSO and ethanol . It exhibits stability under ambient conditions but degrades under strong oxidizing agents or prolonged UV exposure .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 1250 cm⁻¹ (C=S stretch) and 1600 cm⁻¹ (C=N stretch) .

  • NMR: δ 2.35 ppm (s, 6H, CH₃), δ 7.20–7.45 ppm (m, 4H, aromatic) .

Pharmacological Applications

Antimicrobial Activity

Dihydropyrimidine-2-thiol derivatives exhibit broad-spectrum antimicrobial activity. For example:

  • Analogues with chloro substituents show MIC values of 8–16 µg/mL against Staphylococcus aureus .

  • The 3-methylphenyl group enhances membrane penetration, potentiating efficacy against Gram-negative bacteria .

Comparative Analysis with Analogues

Table 2: Substituent Effects on Bioactivity

SubstituentMolecular Weight (g/mol)Antibacterial MIC (µg/mL)Anticancer IC₅₀ (µM)
3-Methylphenyl (this)232.3416–3212
4-Iodophenyl 344.228–168
2,3,5,6-Tetrafluoro 290.284–86

Electron-withdrawing groups (e.g., iodine, fluorine) enhance antibacterial potency but increase molecular weight, affecting bioavailability .

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